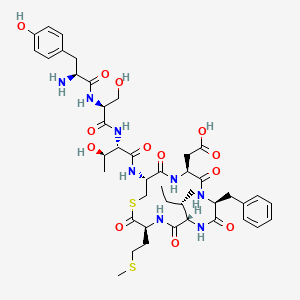
Autoinducing Peptide I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Autoinducing Peptide I is a cyclic octapeptide produced by the bacterium Staphylococcus aureus. It plays a crucial role in quorum sensing, a process that bacteria use to communicate and coordinate their behavior based on population density. This peptide contains a high-energy thiolactone linkage, which is essential for its biological activity .
準備方法
Synthetic Routes and Reaction Conditions
Autoinducing Peptide I can be synthesized using ribosomal synthesis followed by post-translational modifications. The peptide is initially synthesized as a linear precursor, which undergoes proteolytic cleavage to form the mature cyclic peptide. The formation of the thiolactone ring is a key step in this process, involving the condensation of the C-terminal carboxyl group and the sulfhydryl group of an internal cysteine .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically engineered strains of Staphylococcus aureus. These strains are optimized to produce high yields of the peptide, which is then purified using chromatographic techniques .
化学反応の分析
Types of Reactions
Autoinducing Peptide I primarily undergoes macrolactonization reactions to form its cyclic structure. It can also participate in thiol-ene reactions, where the thiol group reacts with alkenes to form thioether linkages .
Common Reagents and Conditions
The synthesis of this compound involves the use of proteases for the cleavage of the precursor peptide and the formation of the thiolactone ring. Photochemical conditions can also be employed for the thiol-ene reactions .
Major Products Formed
The major product formed from these reactions is the cyclic thiolactone-containing peptide, which is essential for its quorum sensing activity .
科学的研究の応用
Autoinducing Peptide I has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying thiolactone chemistry and peptide cyclization reactions.
Biology: It plays a crucial role in understanding bacterial communication and quorum sensing mechanisms.
Industry: It is used in the development of biosensors and other biotechnological applications.
作用機序
Autoinducing Peptide I exerts its effects through a quorum sensing mechanism. It binds to a receptor protein on the surface of Staphylococcus aureus cells, triggering a signal transduction cascade that leads to changes in gene expression. This process is essential for coordinating the production of virulence factors and other behaviors in response to population density .
類似化合物との比較
Autoinducing Peptide I is unique among quorum sensing peptides due to its thiolactone linkage. Similar compounds include other autoinducing peptides produced by different strains of Staphylococcus aureus, as well as acyl-homoserine lactones produced by Gram-negative bacteria . These compounds share the common feature of being involved in quorum sensing but differ in their chemical structures and specific biological activities .
List of Similar Compounds
- Autoinducing Peptide II
- Autoinducing Peptide III
- Acyl-homoserine lactones
- Competence-Stimulating Peptides
特性
分子式 |
C43H60N8O13S2 |
|---|---|
分子量 |
961.1 g/mol |
IUPAC名 |
2-[(3S,6S,9S,12S,15R)-15-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-9-benzyl-6-[(2S)-butan-2-yl]-3-(2-methylsulfanylethyl)-2,5,8,11,14-pentaoxo-1-thia-4,7,10,13-tetrazacyclohexadec-12-yl]acetic acid |
InChI |
InChI=1S/C43H60N8O13S2/c1-5-22(2)34-41(62)45-28(15-16-65-4)43(64)66-21-32(40(61)47-30(19-33(55)56)37(58)46-29(38(59)50-34)18-24-9-7-6-8-10-24)49-42(63)35(23(3)53)51-39(60)31(20-52)48-36(57)27(44)17-25-11-13-26(54)14-12-25/h6-14,22-23,27-32,34-35,52-54H,5,15-21,44H2,1-4H3,(H,45,62)(H,46,58)(H,47,61)(H,48,57)(H,49,63)(H,50,59)(H,51,60)(H,55,56)/t22-,23+,27-,28-,29-,30-,31-,32-,34-,35-/m0/s1 |
InChIキー |
QPIROHVZMLYRNN-YRNJLPRFSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)SC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)CCSC |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)SCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)N)CCSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S,4S,5R,6S)-6-[4-[[2-[[(1S,2R)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-1-phenylpropoxy]carbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12383503.png)
![2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide](/img/structure/B12383504.png)
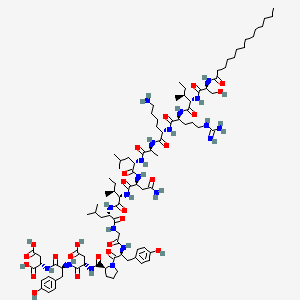
![2-cyclopentyl-4-[7-[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecoxy]quinazolin-4-yl]benzoic acid](/img/structure/B12383523.png)
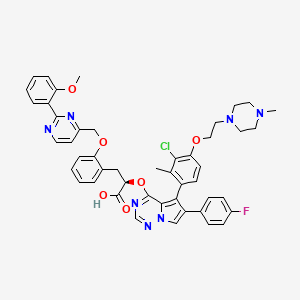
![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)
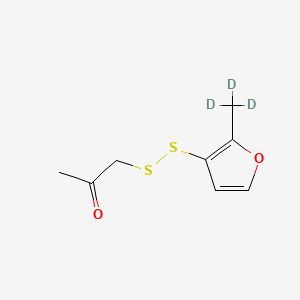

![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12383549.png)
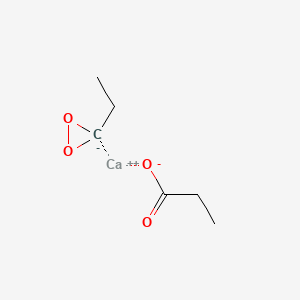
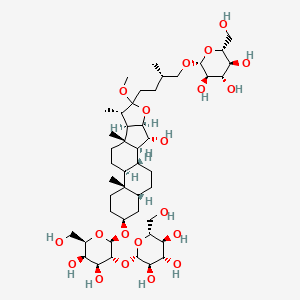
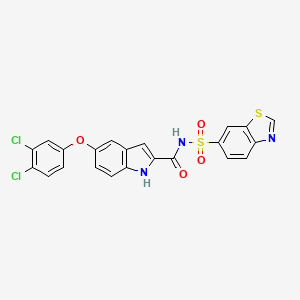
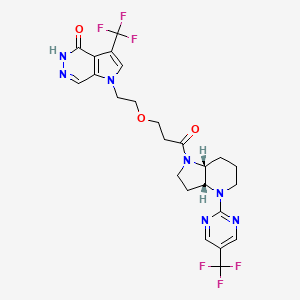
![1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine](/img/structure/B12383595.png)
